

# In-depth Technical Guide: **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate**

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## Compound of Interest

**Compound Name:** *tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate*

**Cat. No.:** B1333676

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a plausible synthetic pathway, and discusses its potential applications based on the functionalities it possesses.

## Chemical Identity and Properties

CAS Number: 215183-27-0

This compound is characterized by a thiophene ring substituted with a bromine atom and a carbamate group. The tert-butoxycarbonyl (Boc) protecting group is a common feature in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals.

Table 1: Chemical and Physical Properties

| Property                | Value   | Source              |
|-------------------------|---|---------------------|
| Molecular Formula       | C <sub>10</sub> H <sub>14</sub> BrNO <sub>2</sub> S | <a href="#">[1]</a> |
| Molecular Weight        | 292.19 g/mol  | N/A                 |
| Appearance              | Solid (Predicted)                                   | N/A                 |
| Boiling Point           | 371 °C at 760 mmHg<br>(Predicted)                   | <a href="#">[2]</a> |
| LogP                    | 3.42 (Predicted)                                    | <a href="#">[2]</a> |
| Polar Surface Area      | 57.78 Å <sup>2</sup> (Predicted)                    | <a href="#">[2]</a> |
| Hydrogen Bond Donors    | 1   | <a href="#">[2]</a> |
| Hydrogen Bond Acceptors | 3   | <a href="#">[2]</a> |
| Rotatable Bond Count    | 4   | <a href="#">[2]</a> |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** is not readily available in the searched literature, a plausible synthetic route can be devised based on standard organic chemistry reactions. A common method for the preparation of N-Boc protected amines involves the reaction of an amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

Proposed Synthetic Pathway:

The synthesis would likely start from (5-bromothiophen-2-yl)methanamine. This starting material can be reacted with di-tert-butyl dicarbonate in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or a mixture of dioxane and water.

General Experimental Protocol for Boc Protection of an Amine:

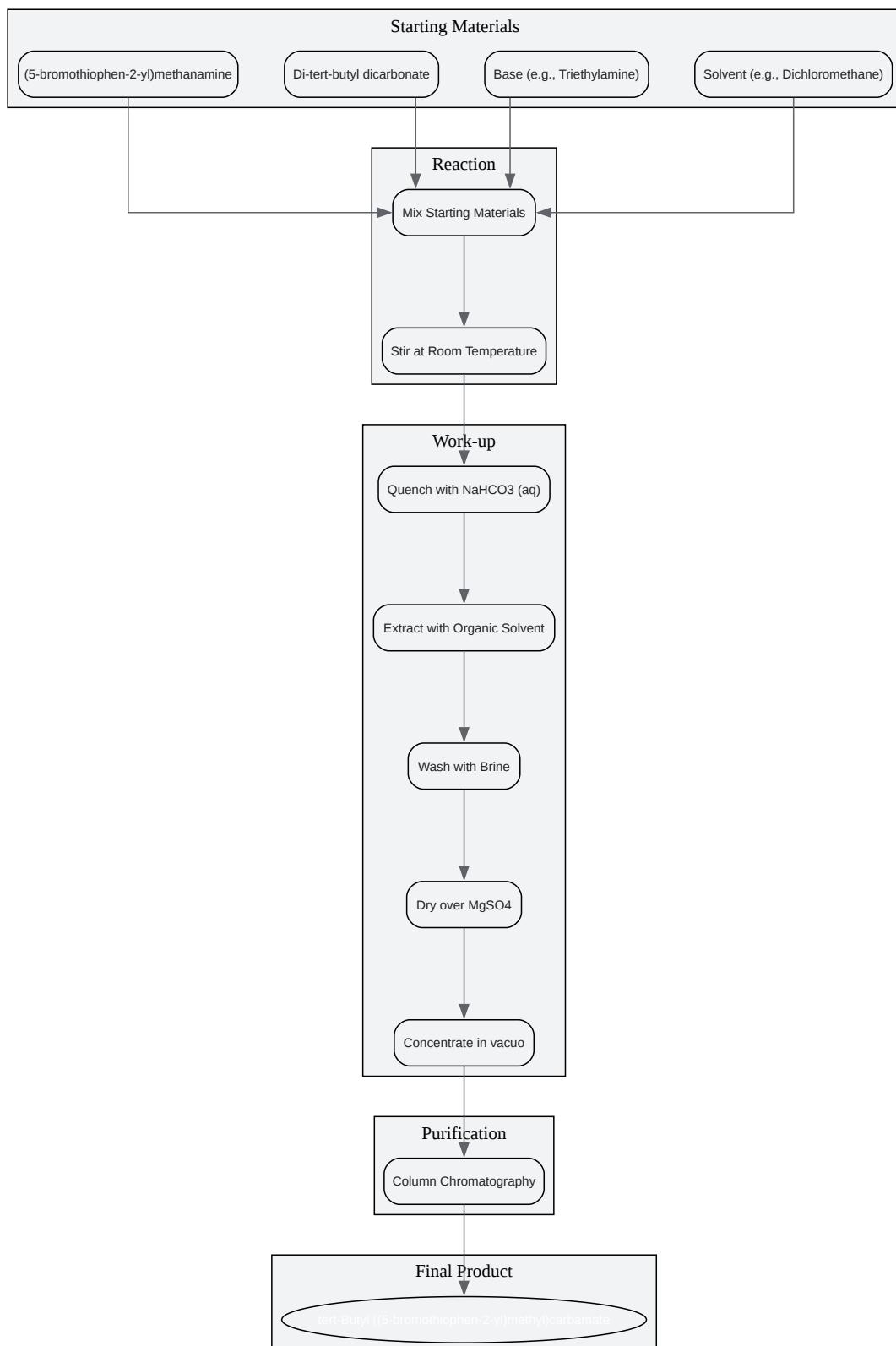
- Materials: (5-bromothiophen-2-yl)methanamine, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), Triethylamine (or another suitable base), Dichloromethane (or another suitable solvent),

Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

- Procedure:

- Dissolve (5-bromothiophen-2-yl)methanamine in the chosen solvent in a round-bottom flask.
- Add the base to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with the organic solvent.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate**.

Diagram 1: Proposed Synthesis Workflow

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Caption: Proposed workflow for the synthesis of **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate**.

## Potential Applications in Drug Development

While specific biological activity data for **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** is not available in the public domain, its structural features suggest potential roles in medicinal chemistry.

The Bromothiophene Moiety:

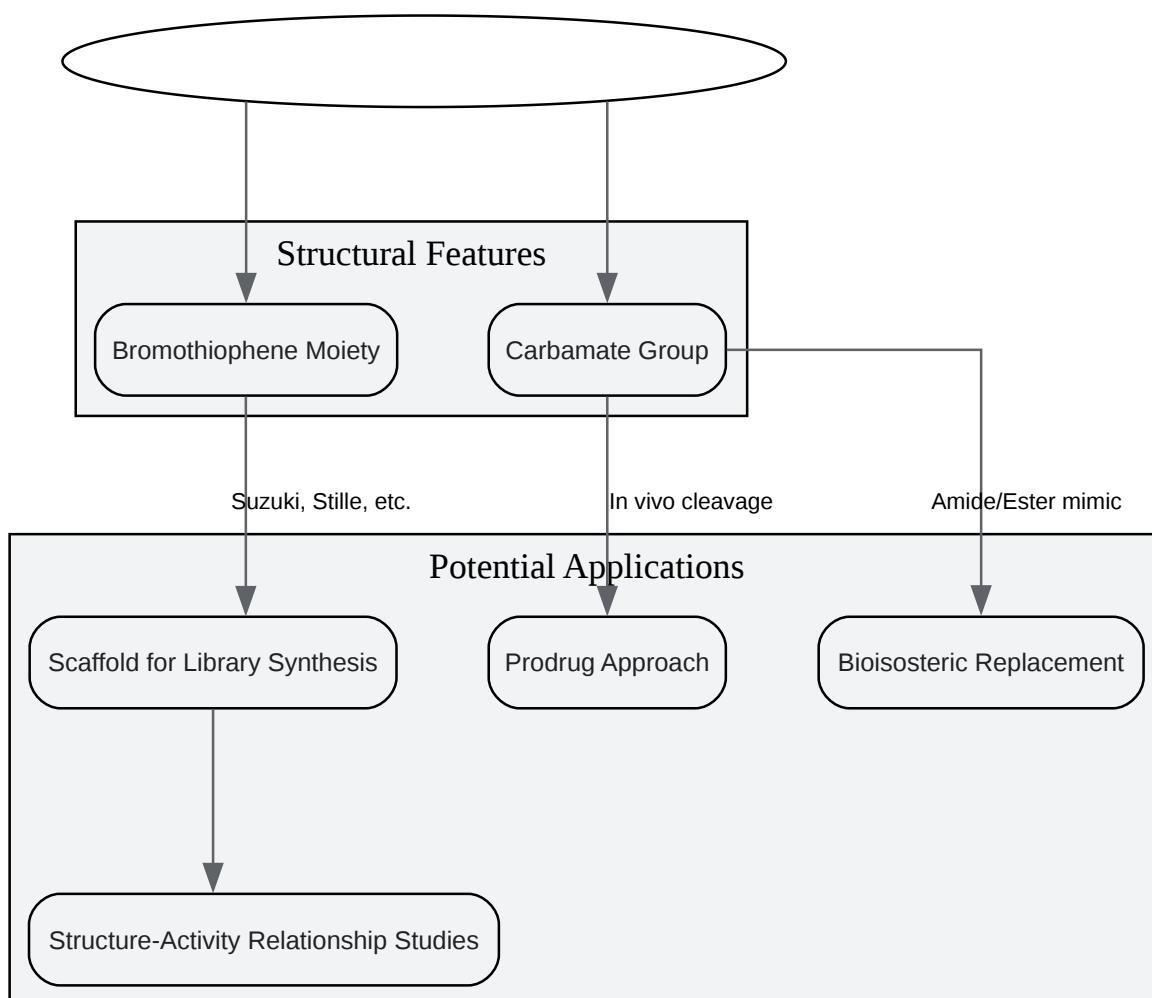
The thiophene ring is a well-established pharmacophore found in numerous approved drugs.<sup>[3]</sup> The presence of a bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.<sup>[4][5]</sup> Bromothiophene derivatives have been investigated for a range of biological activities, including as antiplatelet agents, kinase inhibitors, and GPCR modulators.<sup>[6]</sup>

The Carbamate Functional Group:

The carbamate group is a key structural motif in many therapeutic agents.<sup>[1][2][7][8][9]</sup> It can serve several purposes in drug design:

- Improved Stability: Carbamates are generally more stable to hydrolysis than esters, which can lead to improved pharmacokinetic profiles.<sup>[2][7]</sup>
- Modulation of Physicochemical Properties: The carbamate group can influence a molecule's solubility, lipophilicity, and ability to cross cell membranes.<sup>[2][7]</sup>
- Bioisosteric Replacement: It can act as a bioisostere for amide or ester groups, potentially leading to improved biological activity or reduced side effects.<sup>[2][7]</sup>
- Prodrug Strategy: The carbamate linkage can be designed to be cleaved in vivo, releasing the active parent amine. The Boc group, in particular, is a common protecting group that can be removed under acidic conditions.<sup>[2][7]</sup>

Diagram 2: Potential Roles in Drug Discovery



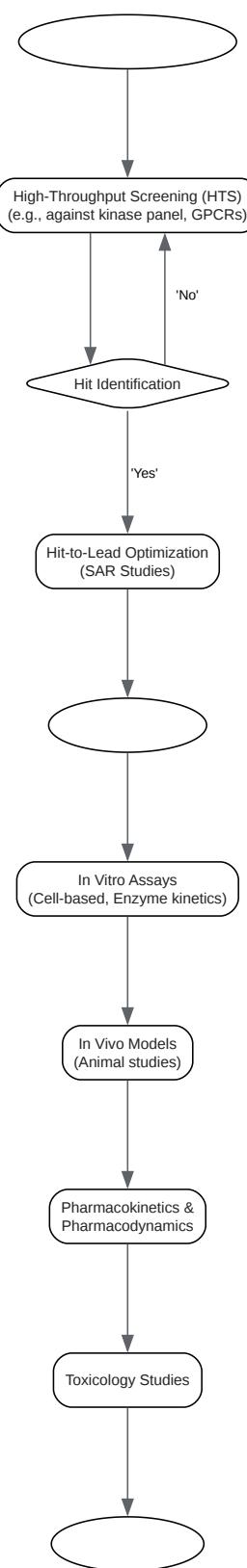
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Caption: Logical relationship of structural features to potential applications in drug discovery.

## Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the specific biological targets or signaling pathways modulated by **tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate**. To elucidate its biological activity, the following experimental workflow would be necessary:

Diagram 3: Experimental Workflow for Biological Evaluation



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Caption: A typical workflow for the biological evaluation of a novel chemical entity.

## Conclusion

**tert-Butyl ((5-bromothiophen-2-yl)methyl)carbamate** is a chemical entity with significant potential as a building block in drug discovery. Its bromothiophene core allows for diverse structural modifications, while the carbamate group offers opportunities for prodrug strategies and modulation of physicochemical properties. Further research, including the development of a detailed synthetic protocol and comprehensive biological screening, is warranted to fully explore the therapeutic potential of this compound and its derivatives.

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